molecular formula C12H12N4O2S B6519896 4-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933239-48-6

4-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519896
CAS RN: 933239-48-6
M. Wt: 276.32 g/mol
InChI Key: QBFJXTZDKKYGQP-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include acid-catalyzed cyclization and annulation of the triazole ring on thiadiazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are influenced by their molecular structure. They are known to have wide applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

4-MTAB has been used in a variety of scientific research applications. It has been used in studies of drug design, cancer research, and neurodegenerative diseases. For example, 4-MTAB has been used in studies of the mechanism and effects of the drug cabozantinib, which is used to treat certain types of cancer. Additionally, 4-MTAB has been used in studies of the mechanism of action and effects of the drug memantine, which is used to treat Alzheimer’s disease and other forms of dementia.

Advantages and Limitations for Lab Experiments

4-MTAB has several advantages for use in laboratory experiments. It is a small molecule, so it can be easily synthesized and administered to study subjects. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, 4-MTAB also has some limitations. It is a synthetic molecule, so it is not found in nature and may not be as effective as natural compounds. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 4-MTAB research. One potential direction is to explore its potential for use in drug design. 4-MTAB has already been used in studies of the mechanism and effects of certain drugs, but further research could lead to the development of more effective and targeted drugs. Additionally, further research could be done to explore the potential of 4-MTAB for use in cancer research and the treatment of neurodegenerative diseases. Finally, further research could be done to better understand the mechanism of action of 4-MTAB and to explore its potential for use in other areas of biochemistry and physiology.

Synthesis Methods

4-MTAB can be synthesized using a variety of methods. One method involves the reaction of 4-methoxybenzaldehyde with N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}hydrazine in the presence of a base. This reaction produces 4-MTAB as the main product, with minor side products. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}hydrazine in the presence of a catalytic amount of acid, the reaction of 4-methoxybenzaldehyde with N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}hydrazine in the presence of a Lewis acid, and the reaction of 4-methoxybenzaldehyde with N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}hydrazine in the presence of a base and a Lewis acid.

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-18-9-4-2-8(3-5-9)10(17)13-11-14-15-12-16(11)6-7-19-12/h2-5H,6-7H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFJXTZDKKYGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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